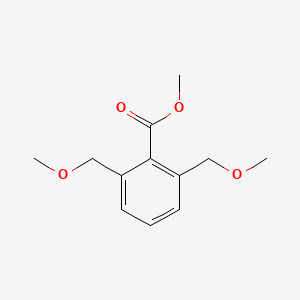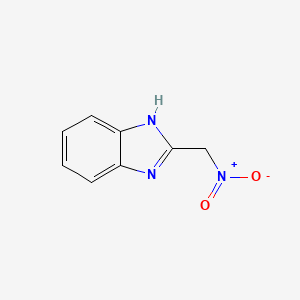
2-Nitromethyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitromethyl-1H-benzoimidazole is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitromethyl-1H-benzoimidazole typically involves the cyclization of aromatic 2-nitroamines. One common method employs formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another approach involves the condensation of substituted ortho-phenylenediamines with aryl or alkyl aldehydes, catalyzed by different oxidizing agents or metal triflates .
Industrial Production Methods: Industrial production of this compound often utilizes scalable and efficient synthetic routes that ensure high yields and purity. The use of heterogeneous catalysts, such as zinc ferrite nanoparticles, has been reported to facilitate the synthesis of substituted imidazoles, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitromethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The formation of the imidazole ring through cyclization reactions is a key transformation in its synthesis.
Common Reagents and Conditions:
Reducing Agents: Iron powder, ammonium chloride, and formic acid.
Oxidizing Agents: Metal triflates, such as scandium triflate and ytterbium triflate.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives of benzimidazole.
Substituted Imidazoles: Cyclization reactions produce various substituted imidazoles.
Applications De Recherche Scientifique
2-Nitromethyl-1H-benzoimidazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Nitromethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
- 2-Methyl-1H-benzoimidazole
- 2-Benzhydryl-1H-benzoimidazole
- 2-Methanesulfonyl-1H-benzoimidazole
Comparison: 2-Nitromethyl-1H-benzoimidazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group allows for specific reduction and substitution reactions that are not possible with other benzimidazole derivatives .
Propriétés
Numéro CAS |
57966-06-0 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-(nitromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c12-11(13)5-8-9-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,9,10) |
Clé InChI |
OKRTYRDMIKNFFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)
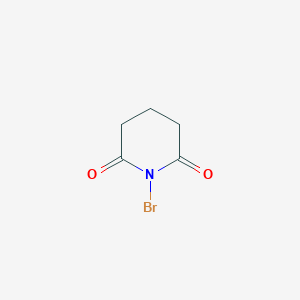
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)
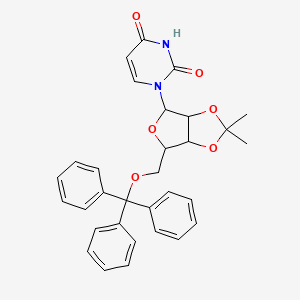
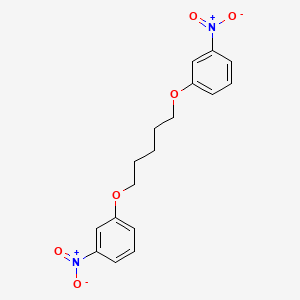
![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)
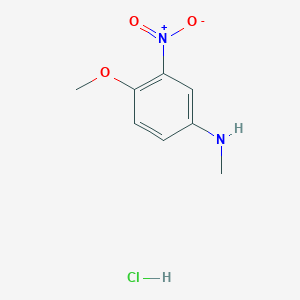

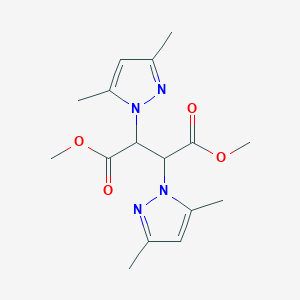
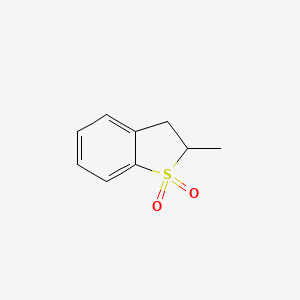
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
![3-cyclohexyl-4-[[2-(trifluoromethyl)benzylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968022.png)
